2-methyl-N-phenyl-4-[phenyl(phenylcarbamoyl)amino]-3,4-dihydroquinoline-1(2H)-carboxamide
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Overview
Description
2-methyl-N-phenyl-4-[phenyl(phenylcarbamoyl)amino]-3,4-dihydroquinoline-1(2H)-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-phenyl-4-[phenyl(phenylcarbamoyl)amino]-3,4-dihydroquinoline-1(2H)-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of 2-methylquinoline with phenyl isocyanate, followed by further reactions with phenylamine and phenylcarbamoyl chloride under controlled conditions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also incorporate advanced techniques such as continuous flow reactors and automated synthesis to enhance production rates and consistency.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-phenyl-4-[phenyl(phenylcarbamoyl)amino]-3,4-dihydroquinoline-1(2H)-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, often involving halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents like bromine or chlorine in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional functional groups, while reduction may produce simpler amine derivatives.
Scientific Research Applications
2-methyl-N-phenyl-4-[phenyl(phenylcarbamoyl)amino]-3,4-dihydroquinoline-1(2H)-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-methyl-N-phenyl-4-[phenyl(phenylcarbamoyl)amino]-3,4-dihydroquinoline-1(2H)-carboxamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity, alteration of signal transduction pathways, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-methylquinoline: A simpler quinoline derivative with similar structural features.
N-phenyl-4-aminobenzamide: Shares the phenylcarbamoyl group but lacks the quinoline core.
Phenyl isocyanate: A reagent used in the synthesis of the target compound.
Uniqueness
2-methyl-N-phenyl-4-[phenyl(phenylcarbamoyl)amino]-3,4-dihydroquinoline-1(2H)-carboxamide is unique due to its complex structure, which combines multiple functional groups and a quinoline core
Properties
IUPAC Name |
2-methyl-N-phenyl-4-[N-(phenylcarbamoyl)anilino]-3,4-dihydro-2H-quinoline-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28N4O2/c1-22-21-28(34(25-17-9-4-10-18-25)30(36)32-24-15-7-3-8-16-24)26-19-11-12-20-27(26)33(22)29(35)31-23-13-5-2-6-14-23/h2-20,22,28H,21H2,1H3,(H,31,35)(H,32,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBRZFAYICWFDHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=CC=CC=C2N1C(=O)NC3=CC=CC=C3)N(C4=CC=CC=C4)C(=O)NC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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